Cas no 7621-93-4 ([2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate)
![[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate structure](https://pt.kuujia.com/scimg/cas/7621-93-4x500.png)
7621-93-4 structure
Nome do Produto:[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- [2,3,4,6-tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- 1-O,3-O,4-O,5-O,6-O-Pentaacetyl-D-fructose diethyl dithioacetal
- 1,3,4,5,6-Penta-O-acetyl-D-fructose-diethyldithioacetal
- AC1L80MN
- CTK9A4243
- D-Fructose, diethyl mercaptal, pentaacetate
- D-Fructose, pentaacetate
- D-Fructose, pentaacetate, D-
- NSC401407
- Pentaacetyl-D-fructose-diethyl-dithioacetal
- Penta-O-acetyl-keto-D-fructose-diaethyldithioacetal
- penta-O-acetyl-keto-D-fructose-diethyldithioacetal
- DTXSID60322497
- 7621-93-4
- NSC-401407
- QSLUARNVKMBYJK-UHFFFAOYSA-N
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
-
- Inchi: 1S/C20H32O10S2/c1-8-31-20(32-9-2,11-27-13(4)22)19(30-16(7)25)18(29-15(6)24)17(28-14(5)23)10-26-12(3)21/h17-19H,8-11H2,1-7H3
- Chave InChI: QSLUARNVKMBYJK-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C([H])([H])[H])C(C([H])([H])OC(C([H])([H])[H])=O)(C([H])(C([H])(C([H])(C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)SC([H])([H])C([H])([H])[H]
Propriedades Computadas
- Massa Exacta: 496.14376
- Massa monoisotópica: 496.14369g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 19
- Complexidade: 661
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 182
- XLogP3: 1.9
- Peso Molecular: 496.6g/mol
Propriedades Experimentais
- Densidade: 1.225
- Ponto de ebulição: 535.8°C at 760 mmHg
- Ponto de Flash: 252°C
- Índice de Refracção: 1.501
- PSA: 131.5
- LogP: 2.11020
[2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate Literatura Relacionada
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
7621-93-4 ([2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate) Produtos relacionados
- 1338991-92-6(1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine)
- 1494052-90-2(1,4-Thiazepine, hexahydro-3-(4-methylphenyl)-)
- 1339002-92-4(1-2-(thiophen-2-yl)ethyl-1H-pyrazol-3-amine)
- 2228090-68-2(methyl 2-amino-3-(1-ethyl-1H-pyrazol-3-yl)-3-methylbutanoate)
- 740797-41-5(5-(Chloromethyl)-8-methoxyquinoline)
- 2229122-11-4(3-(4-methyloxan-4-yl)oxyazetidine)
- 1219691-16-3(2-bromo-7-ethenylnaphthalene)
- 26842-65-9(3-(methylsulfanyl)prop-1-yne)
- 2138423-92-2(1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-ethyl-4-oxo-, 1,1-dimethylethyl ester)
- 1274867-82-1(N*1*-(1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
